molecular formula C8H9NO3 B7816246 ethyl (Z)-3-cyano-4-oxopent-2-enoate

ethyl (Z)-3-cyano-4-oxopent-2-enoate

Cat. No.: B7816246
M. Wt: 167.16 g/mol
InChI Key: QDZVGLAATNIUGI-DAXSKMNVSA-N
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Description

Ethyl (Z)-3-cyano-4-oxopent-2-enoate is an α,β-unsaturated ester characterized by a pent-2-enoate backbone with a Z-configuration at the double bond, a cyano (-CN) group at position 3, and a ketone (-C=O) at position 3. The Z-configuration indicates that the higher-priority substituents (cyano and ethyl ester groups) are on the same side of the double bond, influencing steric and electronic properties. This compound is likely utilized as a synthetic intermediate in organic chemistry, particularly in cycloaddition reactions or as a Michael acceptor due to its conjugated system and electron-withdrawing groups. However, detailed literature on its specific applications or synthesis remains sparse, necessitating further investigation.

Properties

IUPAC Name

ethyl (Z)-3-cyano-4-oxopent-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-3-12-8(11)4-7(5-9)6(2)10/h4H,3H2,1-2H3/b7-4-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDZVGLAATNIUGI-DAXSKMNVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(C#N)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C(/C#N)\C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (Z)-3-cyano-4-oxopent-2-enoate can be synthesized through various methods. One common approach involves the condensation of ethyl cyanoacetate with an appropriate aldehyde or ketone under basic conditions. The reaction typically proceeds via a Knoevenagel condensation, followed by an intramolecular cyclization to form the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often employing catalysts and controlled temperature and pressure conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

Ethyl (Z)-3-cyano-4-oxopent-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the keto group to an alcohol or reduce the cyano group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl (Z)-3-cyano-4-oxopent-2-enoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of fine chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism by which ethyl (Z)-3-cyano-4-oxopent-2-enoate exerts its effects involves interactions with various molecular targets and pathways. The cyano and keto groups are reactive sites that can participate in nucleophilic and electrophilic reactions, respectively. These interactions can modulate biological pathways, leading to the observed biological activities.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Property Ethyl (Z)-3-cyano-4-oxopent-2-enoate (E)-Methyl 3-methyl-4-oxobut-2-enoate
Molecular Formula C₈H₉NO₃ (hypothetical) C₆H₈O₃
Molar Mass (g/mol) ~179.17 (calculated) 128.13
Substituents -CN (position 3), -CO (position 4) -CH₃ (position 3), -CO (position 4)
Configuration Z E
Boiling Point (°C) Not reported 75–80 (at 17 Torr)
Density (g/cm³) Not reported 1.052 (predicted)

Electronic and Steric Effects

  • Cyano vs. Methyl Substituents: The cyano group in this compound is strongly electron-withdrawing, enhancing the electrophilicity of the α,β-unsaturated system compared to the methyl group in (E)-methyl 3-methyl-4-oxobut-2-enoate. This increases reactivity toward nucleophilic additions (e.g., Michael reactions) .
  • Z vs. In contrast, the E-configuration in the methyl analogue may favor different conformations or reaction pathways.

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